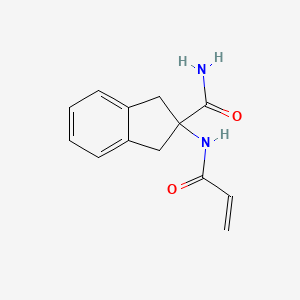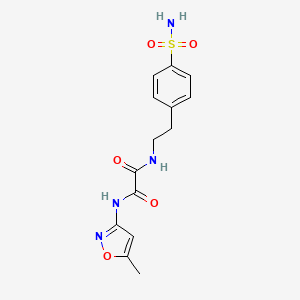
N1-(5-methylisoxazol-3-yl)-N2-(4-sulfamoylphenethyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(5-methylisoxazol-3-yl)-N2-(4-sulfamoylphenethyl)oxalamide is a complex organic compound characterized by its unique molecular structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N1-(5-methylisoxazol-3-yl)-N2-(4-sulfamoylphenethyl)oxalamide typically involves multiple steps, starting with the preparation of the core isoxazole ring. The reaction conditions often require precise temperature control and the use of specific catalysts to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to achieve high yields and purity. The process is optimized to minimize waste and ensure cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or other strong bases.
Major Products Formed: The major products formed from these reactions can vary, but they often include derivatives of the original compound with modified functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity and stability make it a valuable intermediate in organic synthesis.
Biology: In biological research, N1-(5-methylisoxazol-3-yl)-N2-(4-sulfamoylphenethyl)oxalamide may be used to study enzyme interactions and metabolic pathways. Its structural similarity to other biologically active compounds allows for the exploration of new therapeutic targets.
Medicine: The potential medicinal applications of this compound include its use as a precursor for drug development. Its ability to interact with specific biological targets makes it a candidate for the synthesis of new pharmaceuticals.
Industry: In the industrial sector, this compound may be utilized in the production of advanced materials and chemicals. Its unique properties can enhance the performance of various products, from coatings to pharmaceuticals.
Wirkmechanismus
The mechanism by which N1-(5-methylisoxazol-3-yl)-N2-(4-sulfamoylphenethyl)oxalamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to desired biological outcomes. The pathways involved in these interactions are often studied to understand the compound's full potential.
Vergleich Mit ähnlichen Verbindungen
Sulfamethoxazole: A well-known sulfonamide antibiotic with a similar sulfamoyl group.
Isoxazole derivatives: Other compounds containing the isoxazole ring, used in various chemical and biological applications.
Uniqueness: N1-(5-methylisoxazol-3-yl)-N2-(4-sulfamoylphenethyl)oxalamide stands out due to its specific combination of functional groups and its potential applications across multiple fields. Its unique structure allows for diverse reactivity and interaction with biological targets, making it a valuable compound for research and development.
Eigenschaften
IUPAC Name |
N'-(5-methyl-1,2-oxazol-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O5S/c1-9-8-12(18-23-9)17-14(20)13(19)16-7-6-10-2-4-11(5-3-10)24(15,21)22/h2-5,8H,6-7H2,1H3,(H,16,19)(H2,15,21,22)(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEDIFYGRBTYZOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
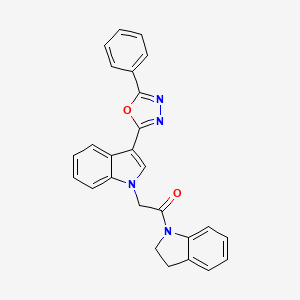
![N-[({2-[3-(prop-1-en-2-yl)phenyl]propan-2-yl}carbamoyl)amino]pyridine-3-carboxamide](/img/structure/B2917304.png)
![5-Isopropyl-5,6-dihydro-4H-thieno[2,3-c]pyrrole-2-carboxylic acid](/img/structure/B2917306.png)
![N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-2-(naphthalen-2-yl)acetamide](/img/structure/B2917309.png)
![N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}thiophene-3-carboxamide](/img/structure/B2917311.png)
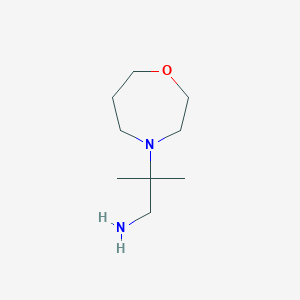
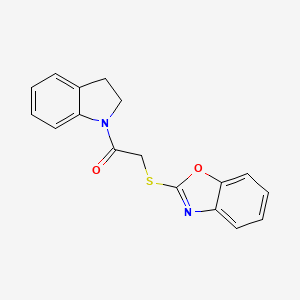
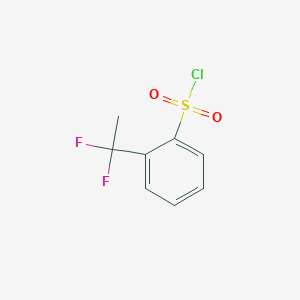
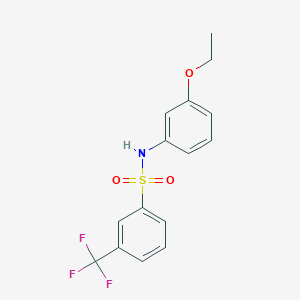
![2-{1-[(2,4-dimethylphenyl)amino]ethylidene}-2,3-dihydro-1H-indene-1,3-dione](/img/structure/B2917320.png)
![4-Chlorophenyl 3-methylisoxazolo[5,4-d]pyrimidin-4-yl sulfide](/img/structure/B2917322.png)
![1-(3-chloro-4-methylphenyl)-3-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea](/img/structure/B2917323.png)
![N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B2917324.png)
